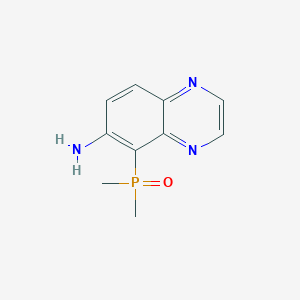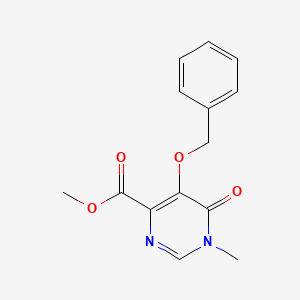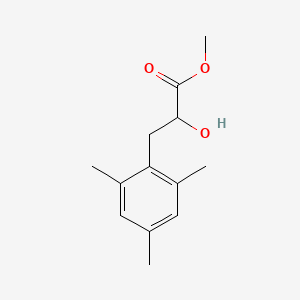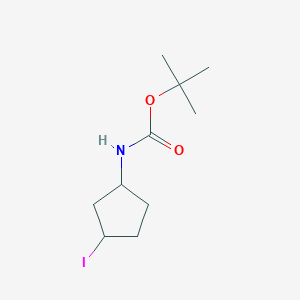
(1R,3S)-N-Boc-3-iodocyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-N-Boc-3-iodocyclopentanamine is a chiral compound used in various chemical and pharmaceutical applications. The compound features a cyclopentane ring with an iodine atom and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-N-Boc-3-iodocyclopentanamine typically involves the following steps:
Starting Material: The synthesis begins with a cyclopentane derivative.
Boc Protection: The nitrogen atom is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient iodination and Boc protection.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-N-Boc-3-iodocyclopentanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride could produce a deiodinated amine.
Scientific Research Applications
(1R,3S)-N-Boc-3-iodocyclopentanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,3S)-N-Boc-3-iodocyclopentanamine involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound, allowing it to participate in various chemical reactions without decomposing. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-aminocyclopentanol: A related compound with similar stereochemistry but different functional groups.
(1R,3S)-3-iodocyclopentanamine: Lacks the Boc protecting group, making it more reactive in certain conditions.
Uniqueness
(1R,3S)-N-Boc-3-iodocyclopentanamine is unique due to its combination of a Boc protecting group and an iodine atom, providing stability and reactivity. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations.
Properties
Molecular Formula |
C10H18INO2 |
|---|---|
Molecular Weight |
311.16 g/mol |
IUPAC Name |
tert-butyl N-(3-iodocyclopentyl)carbamate |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
GRNDJAZYGAFGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


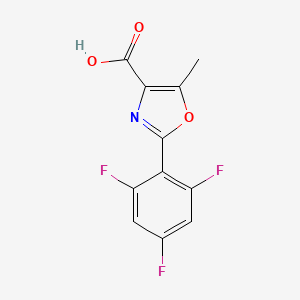
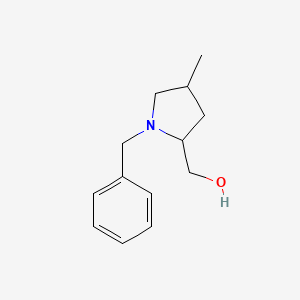

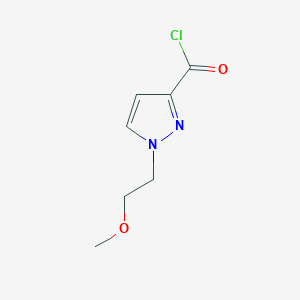
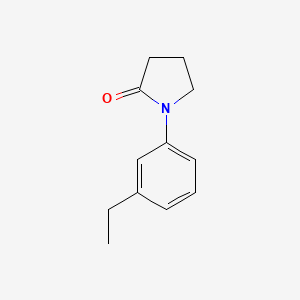
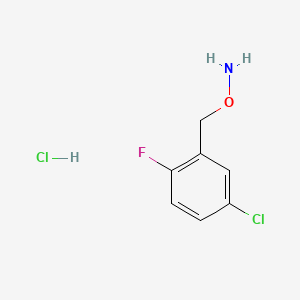
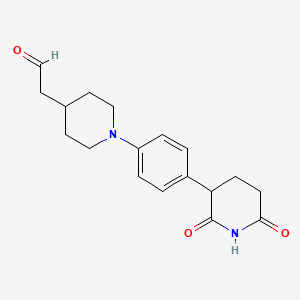
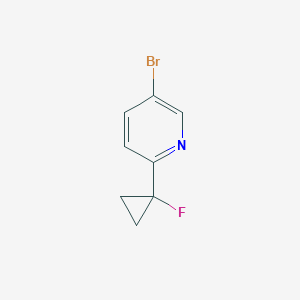
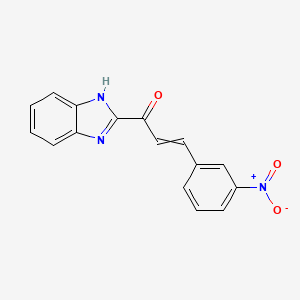
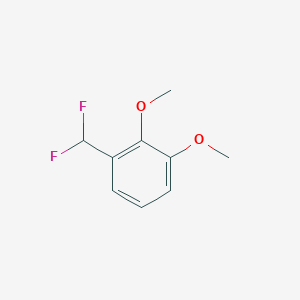
![[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
